4-[(E)-(4-Chlorophenyl)diazenyl]aniline
Description
Properties
CAS No. |
2298-16-0 |
|---|---|
Molecular Formula |
C12H10ClN3 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H10ClN3/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,14H2 |
InChI Key |
ZLPGRYNWNGGMFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis and Dye Technology
One of the primary applications of 4-[(E)-(4-Chlorophenyl)diazenyl]aniline is in the synthesis of azo dyes. Azo compounds are characterized by the presence of a diazo group (), which imparts vivid colors to textiles and other materials. The compound serves as a precursor for various azo dyes, which are widely used in the textile industry due to their stability and vibrant hues.
The compound has also been investigated for its potential anticancer properties. A study focused on synthesizing derivatives of halophenyl diazenyl compounds demonstrated that certain derivatives exhibited significant cytotoxicity against nasopharyngeal cancer cell lines .
Case Study: Anticancer Activity
In this research, 4-[(E)-(Fluorophenyl)diazenyl]phenol was noted for its high anticancer activity against NPC HK-1 cell lines when compared to other synthesized compounds. This suggests that modifications to the diazenyl structure can enhance biological activity .
| Compound | Activity Against NPC HK-1 (%) | Cytotoxicity Level |
|---|---|---|
| 4-[(E)-(Fluorophenyl)diazenyl]phenol | High | Low |
| Aspirin derivative with diazenyl group | Moderate | Moderate |
This indicates the potential for developing new anticancer agents based on the diazenyl structure.
Biological Safety and Environmental Impact
Research into the environmental impact of azo dyes has led to a focus on green chemistry approaches for their synthesis. The use of safer, eco-friendly methods is crucial due to concerns about the toxicity associated with traditional azo dye production methods. A recent study emphasized using mild acidic agents for azo dye synthesis, which minimizes environmental hazards while maintaining high yields .
Synthesis Method Comparison
| Method | Yield (%) | Environmental Impact |
|---|---|---|
| Traditional azo dye synthesis | Variable | High |
| Green synthesis with saccharin | 84-90 | Low |
The green synthesis method not only improves safety but also enhances sustainability in chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Physical and Spectral Properties
Substituents influence melting points, solubility, and spectroscopic signatures:
Key Observations :
- Hydroxyl substituents (e.g., A-3H) exhibit strong hydrogen bonding, elevating melting points .
- Methoxy groups introduce distinct NMR signals (δ ~3.8–3.9 ppm) and IR peaks for C–O stretches .
Material Science
- 4-[(4-Chlorophenyl)diazenyl]aniline : Used in Langmuir-Blodgett (LB) films for photoresponsive devices. Its planar structure facilitates H-aggregation, enhancing photoconductivity .
- 4-[(4-Hexadecylphenyl)diazenyl]aniline (AZO-2) : Forms stable LB films with liquid crystalline properties due to long alkyl chains .
- 4-[(4-Methoxyphenyl)diazenyl]aniline : Serves as a precursor for cationic surfactants and Schiff base complexes .
Structural and Electronic Effects
- Electron-Withdrawing Groups (–Cl, –NO₂): Increase thermal stability and redox activity, making these compounds suitable for electrochemical applications .
- Electron-Donating Groups (–OCH₃, –OH) : Enhance solubility in polar solvents and optical properties (e.g., fluorescence) .
Preparation Methods
Diazotization of 4-Chloroaniline
4-Chloroaniline is dissolved in hydrochloric acid (HCl) to form its hydrochloride salt. A cold aqueous solution of sodium nitrite (NaNO₂) is then added dropwise at temperatures maintained below 5°C to prevent premature decomposition. The diazotization reaction proceeds as follows:
Key parameters include:
Coupling with Aniline
The freshly prepared diazonium salt is coupled with aniline in a weakly acidic to neutral medium (pH 4–5.5), often buffered with sodium acetate. The coupling reaction occurs at the para position of aniline’s amino group due to its strong activating effect:
Optimization Insights :
-
Solvent systems : Ethanol-water mixtures are preferred for their ability to dissolve both reactants and precipitate the product.
-
Reaction time : Stirring for 1–2 hours at 0–5°C yields optimal results, with extended periods leading to byproduct formation.
-
Yield : Reported yields for analogous azo compounds range from 70% to 85%.
Alternative Synthetic Approaches
Catalytic Olefination Strategies
Recent studies have explored catalytic methods to enhance selectivity and efficiency. For example, Mukhtarova et al. demonstrated the use of copper(I) chloride (CuCl) and tetramethylethylenediamine (TMEDA) in dichloromethane to facilitate olefination reactions. While this method was applied to dichlorodiazadien dyes, its principles could be adapted for this compound synthesis by substituting the coupling component.
Advantages :
-
Higher regioselectivity due to catalyst-controlled pathways.
-
Reduced reaction times (1.5 hours vs. traditional 24 hours).
Challenges :
Reaction Optimization and Critical Parameters
pH and Temperature Effects
The coupling reaction’s success hinges on maintaining a pH of 4–5.5. Deviations outside this range promote side reactions:
-
pH < 4 : Protonation of aniline’s amino group reduces its nucleophilicity, slowing coupling.
-
pH > 6 : Diazonium salt decomposition accelerates, forming phenolic byproducts.
Temperature control during diazotization (-5°C to 5°C) and coupling (0–10°C) is critical to prevent thermal degradation.
Solvent Selection
| Solvent System | Advantages | Limitations |
|---|---|---|
| Ethanol-Water | High product solubility; easy recrystallization | Limited to polar reactants |
| Dichloromethane | Compatible with catalytic methods | Requires post-reaction extraction |
| Acetic Acid | Stabilizes diazonium salts | Corrosive; difficult handling |
Characterization and Analytical Data
Spectroscopic Confirmation
-
IR Spectroscopy : Azo group (-N=N-) stretching vibrations appear at 1486–1563 cm⁻¹. Aromatic C-H and C-Cl stretches are observed at 2922 cm⁻¹ and 667–835 cm⁻¹, respectively.
-
¹H NMR : Aromatic protons resonate at δ 7.0–8.4 ppm, with integration confirming substitution patterns.
-
UV-Vis : Strong absorbance at 240–400 nm due to π→π* transitions in the azo chromophore.
Thermal Stability
Thermogravimetric analysis (TGA) of related azo compounds reveals decomposition onset temperatures of 200–250°C, indicating moderate thermal stability.
Industrial and Research Applications
While primarily a research chemical, this compound’s structural features make it a candidate for:
Q & A
Q. What are the optimized synthetic routes for 4-[(E)-(4-Chlorophenyl)diazenyl]aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically starts with diazotization of 4-chloroaniline followed by coupling with aniline derivatives. Key factors affecting yield include:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring reduce steric hindrance but may lower yields due to competing side reactions. For example, a 26% yield was reported for (E)-4-((4-chlorophenyl)diazenyl)-2,5-dimethoxyaniline using flash column chromatography .
- Purification : Flash column chromatography is critical for isolating pure products, especially when methoxy or halogen substituents are present .
- Temperature control : Diazotization at 0–5°C minimizes decomposition of intermediates .
Q. Table 1: Comparative Synthesis Yields
| Substituent(s) | Yield | Purification Method | Reference |
|---|---|---|---|
| 4-Cl, 2,5-dimethoxy | 26% | Flash column | |
| 4-Cl (pyrazole-based) | 90% | Recrystallization | |
| Long alkyl chains (C9–C14) | 81–90% | Solvent extraction |
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- FTIR : The N=N stretching vibration appears at 1604–1451 cm⁻¹, while aromatic C-H stretches occur at 3050–3010 cm⁻¹ .
- NMR : In -NMR, the aromatic protons adjacent to the diazenyl group show deshielding (δ 7.5–8.2 ppm). Methoxy substituents resonate at δ 3.8–3.9 ppm .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, with fragmentation patterns indicating loss of Cl or substituent groups .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for diazenyl compounds be resolved?
Methodological Answer: Discrepancies in N=N bond FTIR peaks (e.g., 1451–1604 cm⁻¹ vs. 1500–1580 cm⁻¹ in other studies) arise from:
- Conjugation effects : Electron-donating substituents (e.g., methoxy) reduce N=N bond order, lowering absorption frequencies .
- Sample state : Solid-state vs. solution-phase IR measurements may shift peaks due to crystallinity or solvent interactions .
- Validation : Cross-reference with -NMR coupling constants (e.g., J = 8–10 Hz for trans-diazenyl protons) to confirm structural assignments .
Q. What strategies improve the application of this compound in functional materials?
Methodological Answer:
- Liquid Crystals : Introduce alkyloxy chains (e.g., C9–C14) to enhance mesomorphic behavior. Melting points (124–130°C) and phase transitions are characterized via differential scanning calorimetry (DSC) .
- Optical Imaging : Coordinate with lanthanide ions (e.g., Eu³⁺) to exploit near-infrared emission. Monitor ligand-to-metal charge transfer via UV-Vis and luminescence spectroscopy .
- Polymer Nanocomposites : Modify bentonite clay by intercalating diazenyl derivatives. Use X-ray diffraction (XRD) to confirm layer spacing changes .
Q. Table 2: Key Properties for Material Applications
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., 2,5-dimethoxy) hinder Suzuki-Miyaura coupling. Use Pd catalysts with large ligands (e.g., XPhos) to improve efficiency .
- Electronic Effects : The electron-withdrawing Cl group activates the diazenyl moiety for nucleophilic substitution. Monitor reaction progress via TLC and -NMR to detect intermediate formation .
Q. What safety protocols are essential when handling diazenyl aniline derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
